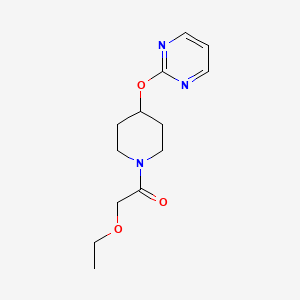

2-Ethoxy-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Description

2-Ethoxy-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a heterocyclic ketone featuring a piperidine ring substituted at the 4-position with a pyrimidin-2-yloxy group and an ethoxy-functionalized ethanone moiety. Its molecular formula is C₁₄H₂₁N₃O₃, with a molecular weight of 279.34 g/mol.

Properties

IUPAC Name |

2-ethoxy-1-(4-pyrimidin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-2-18-10-12(17)16-8-4-11(5-9-16)19-13-14-6-3-7-15-13/h3,6-7,11H,2,4-5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQFNSULUUXSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(CC1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Ethoxy-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone involves several steps. One common synthetic route includes the reaction of piperidine with pyrimidine derivatives under specific conditions. The reaction typically involves the use of solvents such as ethanol or methanol and may require catalysts to facilitate the process . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Ethoxy-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Ethoxy-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone serves as a valuable building block for synthesizing more complex molecules. Its piperidine ring and pyrimidine moiety allow for diverse functionalization, making it a useful precursor in synthetic organic chemistry.

Biology

The compound has been studied for its interactions with biological targets, particularly in pharmacology:

- Receptor Modulation : It acts on various receptors, including G-protein coupled receptors (GPCRs), which are critical for mediating cellular responses.

- Antifungal Activity : Preliminary studies indicate that derivatives of this compound exhibit antifungal properties against resistant strains of Candida auris, suggesting its potential in treating fungal infections.

- Anticancer Properties : The structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Initial findings suggest it may induce apoptosis in cancer cells.

Medicine

The compound is being investigated for its therapeutic properties. Its mechanism of action involves binding to specific molecular targets, modulating their activity, and leading to various biological responses. This makes it a promising candidate for drug development.

Antifungal Efficacy Against Candida auris

A study evaluated the antifungal efficacy of this compound against Candida auris. The results indicated significant inhibitory effects on the growth of this resistant strain, highlighting its potential application in antifungal therapies.

Anticancer Activity

Research focused on the anticancer activity of the compound revealed that it could induce apoptosis in several cancer cell lines. The study utilized both in vitro and in vivo models to assess the efficacy and mechanism of action, showing promise for future clinical applications.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Observations:

Heterocyclic Linkage: The target compound’s pyrimidin-2-yloxy group contrasts with S063-0065’s pyrazin-2-ylamino group . The oxygen linkage in the former may enhance metabolic stability compared to the amino group, which could facilitate hydrogen bonding but increase susceptibility to enzymatic cleavage.

Substituent Electronic Effects: The 3,5-dinitrophenyl group in the compound from introduces strong electron-withdrawing effects, promoting amide bond isomerization (ΔG ≈ 67 kJ/mol) .

Biological Activity: The patented pyrazolo-pyrimidine derivatives () exhibit substituents like sulfonyl and fluoro, which are known to enhance target affinity and bioavailability in kinase inhibitors . The absence of these groups in the target compound suggests divergent therapeutic applications.

Physicochemical and Stability Comparisons

Solubility and Stability:

- Target Compound : The ethoxy group may improve lipophilicity (logP ~2.5 estimated), favoring membrane permeability but reducing aqueous solubility.

- 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone: The nitro groups reduce solubility but stabilize the molecule against oxidative degradation .

Isomerization Behavior:

The compound in undergoes amide bond isomerization with a rate constant of 380 s⁻¹ at coalescence temperature (293 K), attributed to restricted rotation around the C–N bond . The target compound, being a ketone, lacks this isomerization pathway, suggesting greater conformational stability.

Biological Activity

2-Ethoxy-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound notable for its potential biological activities. This compound features a piperidine ring substituted with a pyrimidin-2-yloxy group, which may contribute to its interaction with various biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 258.30 g/mol. The compound's structure includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Pyrimidin-2-yloxy group : A heterocyclic aromatic compound that may enhance binding to biological targets.

- Ethoxy moiety : Contributes to the lipophilicity of the compound, potentially affecting its bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating it may inhibit tumor growth.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could be beneficial in treating diseases like cancer and neurodegenerative disorders.

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety likely plays a crucial role in binding to these targets, modulating their activity. The piperidine ring provides structural stability, enhancing the compound's affinity for its targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Comparative Analysis with Similar Compounds

When comparing this compound with similar compounds, notable differences in biological activity have been observed:

| Compound | Activity Profile |

|---|---|

| 1-(4-(Pyrimidin-2-yloxy)piperidin-1-yl)ethanone | Exhibits moderate cytotoxicity but lower antimicrobial activity . |

| 2-Ethoxy-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone | Shows enhanced antimicrobial properties but reduced anticancer effects compared to the pyrimidine derivative . |

Q & A

Q. Structural Confirmation :

- 1H-NMR : Key peaks include:

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ matching the theoretical molecular weight.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are coupling constants in 1H-NMR interpreted?

Methodological Answer:

- 1H-NMR : Essential for confirming regiochemistry and substituent orientation. For example, coupling constants (J) in the piperidine ring (axial vs. equatorial protons) help determine stereochemistry. A J value of ~10–12 Hz indicates vicinal axial-equatorial coupling .

- 13C-NMR : Identifies carbonyl (C=O) at ~200–210 ppm and aromatic carbons at 150–160 ppm.

- IR Spectroscopy : Confirms C=O stretch at ~1680–1720 cm⁻¹ and C–O–C (ethoxy) at ~1100 cm⁻¹.

Advanced: How can researchers optimize the yield of the ethoxy substitution step in the synthesis?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrimidin-2-yloxy group .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.

- Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation.

- Yield Optimization Table (based on analogous reactions):

| Step | Yield Range | Key Conditions | Reference |

|---|---|---|---|

| Piperidine functionalization | 64–92% | K₂CO₃, DMF, 12–24 hrs | |

| Acylation | 65–84% | Et₃N, CH₂Cl₂, 0°C → RT |

Advanced: How to resolve discrepancies in 1H-NMR data when unexpected peaks appear in the piperidinyl region?

Methodological Answer:

- Deuterium Exchange : Test for exchangeable protons (e.g., NH) using D₂O.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Dynamic Effects : Check for conformational flexibility (e.g., chair-flipping in piperidine) causing split signals. Use variable-temperature NMR to coalesce peaks .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound, based on structural analogs?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., using [³H]-labeled analogs) to assess affinity for targets like G-protein-coupled receptors (GPCRs) .

- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinases).

- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in model cell lines.

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

Modify Substituents :

- Pyrimidine Ring : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to modulate electronic effects.

- Piperidine : Explore N-alkylation or ring expansion (e.g., morpholine analogs) .

Assay Design : Test derivatives in parallelized bioactivity assays (e.g., high-throughput screening).

Statistical Analysis : Use multivariate regression to correlate structural features (e.g., Hammett σ) with activity .

Advanced: What strategies mitigate thermal degradation during differential scanning calorimetry (DSC) analysis?

Methodological Answer:

- Atmosphere Control : Use nitrogen purge to minimize oxidation.

- Heating Rate : Reduce to 5°C/min to detect phase transitions accurately.

- Complementary Techniques : Pair with TGA-FTIR to identify degradation products in real-time.

Advanced: How to validate purity using orthogonal analytical methods?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.